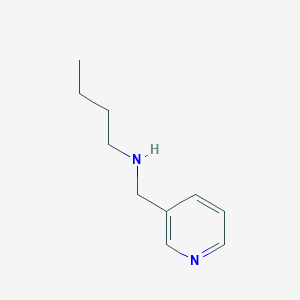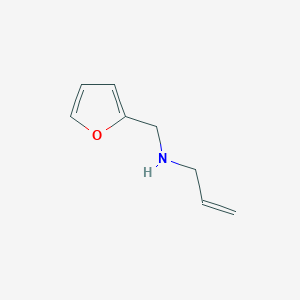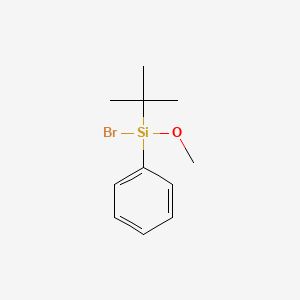
tert-Butylmethoxyphenylsilyl Bromide
Vue d'ensemble
Description
Tert-Butylmethoxyphenylsilyl Bromide is a chemical compound with the molecular formula C11H17BrOSi . It has an average mass of 273.242 Da and a monoisotopic mass of 272.023193 Da .
Molecular Structure Analysis
The molecular structure of tert-Butylmethoxyphenylsilyl Bromide consists of 11 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 1 oxygen atom, and 1 silicon atom .Chemical Reactions Analysis
While specific chemical reactions involving tert-Butylmethoxyphenylsilyl Bromide are not available, it’s known that tert-butyl bromide can react with carboxylic acids and differently N-protected amino acids in the presence of a base .Physical And Chemical Properties Analysis
Tert-Butylmethoxyphenylsilyl Bromide is a liquid at 20°C . It has a boiling point of 102°C at 1 mmHg , a flash point of 106°C , and a specific gravity of 1.22 . Its refractive index is 1.52 .Applications De Recherche Scientifique
Organic Synthesis: Selective Protection
In organic synthesis, tert-Butylmethoxyphenylsilyl Bromide is utilized as a protective group for alcohols. It offers remarkable lability to fluoride, which allows for selective deprotection under mild conditions .
Material Science: Solid Electrolyte Interphase (SEI) Formation
This compound plays a role in the development of lithium–oxygen batteries. It acts as an organic–inorganic hybrid SEI-forming agent, enhancing the flexibility of the SEI layer to accommodate volume changes during battery operation .
Analytical Chemistry: Chromatography
The compound’s properties are leveraged in chromatography to analyze and purify mixtures. Its stability and reactivity make it suitable for use in various chromatographic techniques .
Chemical Storage and Handling
Due to its sensitivity to moisture and heat, tert-Butylmethoxyphenylsilyl Bromide is significant in research related to the storage and handling of reactive chemical agents. It requires storage under inert gas and at low temperatures .
Safety and Hazard Prevention
The compound’s corrosive nature necessitates research into safety measures and hazard prevention. It is involved in studies focusing on the safe disposal and emergency handling of corrosive materials .
Pharmaceutical Research: Drug Development
While not directly used in pharmaceuticals, its role in the synthesis of complex molecules can be pivotal in drug development and the creation of new medicinal compounds .
Electronics: Semiconductor Manufacturing
In the field of electronics, tert-Butylmethoxyphenylsilyl Bromide may be used in the manufacturing process of semiconductors, where it can function as a source of silicon during the deposition of thin films .
Environmental Science: Pollution Control
Research into the environmental impact of chemical compounds includes the use of tert-Butylmethoxyphenylsilyl Bromide . Its breakdown and interaction with environmental factors are studied to understand and mitigate pollution .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of tert-Butylmethoxyphenylsilyl Bromide (TBMPSiBr) is the lithium anode in lithium-oxygen batteries . The lithium anode is a critical component of these batteries, playing a key role in the storage and release of electrical energy .
Mode of Action
TBMPSiBr interacts with its target by forming an organic-inorganic hybrid solid electrolyte interphase (SEI) . This is achieved through π-conjugation, where the organic components of TBMPSiBr improve the flexibility of the SEI layer, allowing it to accommodate volume changes of the lithium anode during cycling . Additionally, the inorganic silane groups in TBMPSiBr can chemically form Li–O–Si bonds with the lithium anode, ensuring the toughness and high ionic conductivity of the formed SEI layer .
Biochemical Pathways
The action of TBMPSiBr affects the electrochemical pathways in lithium-oxygen batteries . The formation of the hybrid SEI layer and the dissociation of the redox couple Br 3− /Br − are key processes that enhance the cycling stability of these batteries .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can consider the analogous concept of how TBMPSiBr is distributed and metabolized within the battery system. The compound’s properties, such as its boiling point and specific gravity , influence its distribution and stability within the battery . .
Result of Action
The result of TBMPSiBr’s action is a significant enhancement in the cycling stability of lithium-oxygen batteries . Batteries containing TBMPSiBr can stably cycle 220 times with a low overpotential , which is a measure of the efficiency of the electrochemical reactions within the battery.
Action Environment
The action, efficacy, and stability of TBMPSiBr are influenced by various environmental factors. For instance, TBMPSiBr is sensitive to moisture and heat , and it should be stored under inert gas at a temperature between 0-10°C . These conditions help to maintain the compound’s stability and effectiveness.
Propriétés
IUPAC Name |
bromo-tert-butyl-methoxy-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrOSi/c1-11(2,3)14(12,13-4)10-8-6-5-7-9-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFLZSQFWJXUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407927 | |
| Record name | tert-Butylmethoxyphenylsilyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butylmethoxyphenylsilyl Bromide | |
CAS RN |
94124-39-7 | |
| Record name | tert-Butylmethoxyphenylsilyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo-tert-butyl(methoxy)phenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



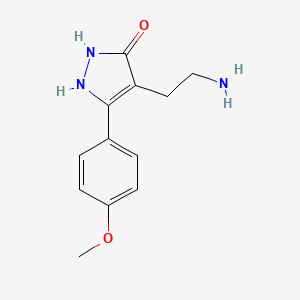






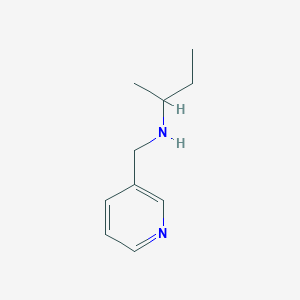
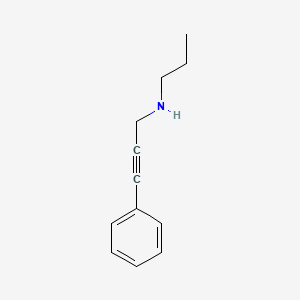
![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)


